molecular formula C14H17N3OS B2536396 (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one CAS No. 309735-09-9

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B2536396
CAS No.: 309735-09-9
M. Wt: 275.37
InChI Key: QSUXBAFNQJQXLI-JQIJEIRASA-N
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Description

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a cyclohexyl group and a pyridin-2-ylimino substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with 2-aminopyridine, followed by cyclization. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
  • 2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
  • 3-cyclohexyl-1,3-thiazolidin-4-one

Uniqueness

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclohexyl and pyridin-2-ylimino groups, which can confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

(2E)-3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13-10-19-14(16-12-8-4-5-9-15-12)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXBAFNQJQXLI-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N\2C(=O)CS/C2=N/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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